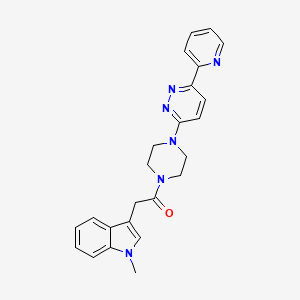

2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O/c1-28-17-18(19-6-2-3-8-22(19)28)16-24(31)30-14-12-29(13-15-30)23-10-9-21(26-27-23)20-7-4-5-11-25-20/h2-11,17H,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFVOLGHSOYVRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 455.55 g/mol. The structure features an indole moiety, a piperazine ring, and pyridazine derivatives, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H27N7O2 |

| Molecular Weight | 455.55 g/mol |

| CAS Number | 1355594-85-2 |

| Chemical Class | Organic Compound |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . For instance, it has been tested against several human cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In vitro assays demonstrated that the compound induces cell apoptosis and arrests the cell cycle at the G2/M phase. The mechanism appears to involve the inhibition of tubulin polymerization, akin to the action of colchicine, leading to disrupted mitosis and subsequent cell death .

Case Study: In Vitro Efficacy

A study evaluating various derivatives found that one of them exhibited an IC50 value of 0.52 µM against HeLa cells, indicating potent antiproliferative activity . Another derivative showed promising results with an IC50 of 0.34 µM against MCF-7 cells .

Mechanistic Insights

The compound's mechanism of action has been linked to:

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Specifically at the G2/M phase, preventing further cell division.

- Tubulin Inhibition : Direct binding to tubulin, disrupting its polymerization and function .

Additional Biological Activities

Beyond anticancer effects, there is emerging evidence suggesting potential antimicrobial and anti-inflammatory properties associated with similar indole-based compounds. The piperazine component may contribute additional pharmacological effects, including interactions with neurotransmitter receptors which could modulate pain and anxiety responses .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Scientific Research Applications

1. Anticancer Properties

Research has indicated that compounds similar to 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit various cancer cell lines by interfering with cellular signaling pathways associated with growth and proliferation .

2. Neuropharmacological Effects

The piperazine component in the compound suggests potential neuropharmacological applications. Piperazine derivatives are known to exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways . The specific structure of this compound may enhance its efficacy as a neuroactive agent.

3. Antimicrobial Activity

Indole and pyridine derivatives have been documented for their antimicrobial properties. The presence of multiple heterocycles in this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism .

Case Studies

Several case studies highlight the applications of compounds structurally related to this compound:

Case Study 1: Anticancer Activity Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole-based compounds and evaluated their anticancer activity against various tumor cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxicity, suggesting that modifications on the indole ring could enhance therapeutic efficacy .

Case Study 2: Neuropharmacological Assessment

A pharmacological study investigated the effects of piperazine derivatives on anxiety-related behaviors in animal models. The findings indicated that specific modifications to the piperazine structure significantly improved anxiolytic effects, providing insights into how structural variations can influence biological activity .

Chemical Reactions Analysis

Substitution Reactions on the Pyridazine Ring

The pyridazine ring undergoes electrophilic and nucleophilic substitutions due to its electron-deficient nature. Key reactions include:

For example, the pyridin-2-yl group at C-6 of pyridazine likely originates from a palladium-catalyzed cross-coupling reaction between a halogenated pyridazine precursor and pyridine-2-boronic acid .

Piperazine Ring Functionalization

The piperazine moiety serves as a versatile site for alkylation, acylation, and sulfonylation:

The ethanone bridge between the indole and piperazine groups is typically formed via acylation, as seen in structurally similar compounds .

Indole Ring Reactivity

The methyl group at N-1 stabilizes the indole ring against oxidation, preserving the core structure under mild conditions .

Ketone Group Transformations

The ethanone linker undergoes typical carbonyl reactions:

Reduction of the ketone to an alcohol is a common strategy to modify solubility and bioavailability.

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., kinases) involve non-covalent binding:

The pyridazine-piperazine-pyridine system mimics ATP’s adenine moiety, enabling kinase inhibition .

Stability and Degradation Pathways

Under acidic or basic conditions, the compound undergoes hydrolysis:

Stability studies of analogs suggest susceptibility to hydrolytic cleavage at the ketone-piperazine junction .

Comparison with Similar Compounds

Key Compounds Identified:

1-(4-(Isoindolin-5-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone (68a) Structural Difference: Replaces the pyridazine-pyridine group with isoindolin-5-yl. Synthetic Yield: 94% for precursor 67b (MW 403.5 g/mol), suggesting efficient coupling methods .

1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) Structural Difference: Incorporates a 4-iodophenylsulfonyl group on indole. Impact: The sulfonyl group enhances steric bulk and electron-withdrawing effects, likely improving 5-HT6 receptor antagonism (as per ’s focus) but reducing blood-brain barrier penetration versus the target compound’s pyridazine . Molecular Weight: 479.53 g/mol (C24H22FN5O3S), significantly higher than the target compound, affecting pharmacokinetics .

2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Structural Difference: Substitutes pyridazine-pyridine with a benzhydryl (diphenylmethyl) group. Impact: The hydrophobic benzhydryl group may enhance CNS penetration but increase off-target risks due to non-specific binding. Reported as ZINC20479572 (CAS 850747-36-3), highlighting its inclusion in drug-discovery libraries .

Table 1: Comparative Data of Analogues

Critical Analysis of Substituent Effects

- Pyridazine-Pyridine vs. Sulfonyl Groups : The pyridazine-pyridine system in the target compound offers π-π stacking and hydrogen-bonding capabilities, advantageous for kinase inhibition (e.g., JAK/STAT pathways). In contrast, 3f’s sulfonyl group prioritizes 5-HT6 antagonism but may limit solubility .

- Benzhydryl vs. Heteroaromatic Groups: Benzhydryl’s hydrophobicity improves membrane permeability but risks metabolic instability.

- Synthetic Accessibility : High yields in isoindoline derivatives (e.g., 68a at 94%) suggest robust methods for piperazine-indole couplings, which may extend to the target compound’s synthesis .

Q & A

Q. Table 1: Example Characterization Parameters

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| 1H NMR | δ 2.3–3.5 ppm (piperazine protons), δ 7.0–8.5 ppm (aromatic protons) | Structural confirmation |

| IR | ~1650–1700 cm⁻¹ (C=O stretch) | Functional group validation |

| HRMS | [M+H]+ = calculated m/z ± 0.001 | Molecular formula verification |

Advanced Research: How can researchers optimize synthesis protocols for low-yield reactions involving piperazine intermediates?

Answer:

Common challenges in nucleophilic substitution or coupling reactions include steric hindrance and solvent incompatibility. Methodological adjustments:

- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity .

- Stoichiometry: Increase molar equivalents of reactive intermediates (e.g., piperazine derivatives) to drive equilibrium .

- Temperature Control: Gradual heating (e.g., 60–80°C) to accelerate kinetics without degrading heat-sensitive groups .

- Catalysis: Explore palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for pyridazine motifs) .

Note: Reaction monitoring via TLC or HPLC is critical to identify byproducts and adjust conditions in real time .

Basic Research: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- First Aid: Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

- Storage: In airtight containers under inert gas (N2/Ar) to prevent oxidation or hygroscopic degradation .

Advanced Research: How should researchers address contradictory data in stability studies caused by organic degradation?

Answer:

Conflicting stability data often arise from matrix effects or experimental design limitations:

- Sample Stabilization: Continuous cooling (4°C) during prolonged experiments to slow degradation rates .

- Kinetic Studies: Monitor degradation half-life under varying pH/temperature to identify instability triggers .

- Control Experiments: Compare degradation in spiked vs. natural matrices (e.g., sediment or wastewater) to isolate compound-specific vs. matrix-driven effects .

Example Workflow:

Prepare triplicate samples under controlled conditions (e.g., ± cooling).

Analyze time-dependent degradation via HPLC-MS.

Use Arrhenius modeling to predict shelf-life .

Advanced Research: What strategies resolve spectral overlaps in NMR analysis of complex heterocycles?

Answer:

For overlapping aromatic/piperazine signals:

- 2D NMR Techniques: HSQC/HMBC to correlate 1H-13C couplings and assign quaternary carbons .

- Deuterated Solvents: Use DMSO-d6 or CDCl3 to minimize solvent interference in aromatic regions .

- Variable Temperature NMR: Adjust probe temperature to shift dynamic proton environments (e.g., rotamers) .

Basic Research: What computational tools aid in predicting the compound’s reactivity or binding affinity?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking: Software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) .

- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with experimental activity data .

Advanced Research: How can researchers validate the biological activity of this compound amid background noise in cellular assays?

Answer:

- Dose-Response Curves: Use ≥6 concentrations to establish EC50/IC50 values and distinguish signal from noise .

- Counter-Screens: Test against unrelated targets (e.g., GPCRs) to rule out off-target effects .

- Isotopic Labeling: Incorporate 14C/3H tags to track compound uptake and metabolism in cell lines .

Basic Research: What chromatographic methods are suitable for purifying this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.